REACTION_CXSMILES
|
[CH:1]12[O:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.[CH3:8][NH:9][CH3:10]>>[CH3:8][N:9]([CH3:10])[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[OH:7]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C12C(CCCC1)O2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Type
|
CUSTOM
|
Details
|
with stirring at 145° in a small autoclave for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
CONCENTRATION
|
Details
|
While the mixture was being concentrated to dryness at 50° on a film evaporator, absolute ethanol
|
Type
|
ADDITION
|
Details
|
was added periodically
|
Type
|
CUSTOM
|
Details
|
to aid in removal of water
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled through a Nester-Faust
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1C(CCCC1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]12[O:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.[CH3:8][NH:9][CH3:10]>>[CH3:8][N:9]([CH3:10])[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[OH:7]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C12C(CCCC1)O2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Type
|
CUSTOM
|
Details
|
with stirring at 145° in a small autoclave for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
CONCENTRATION
|
Details
|
While the mixture was being concentrated to dryness at 50° on a film evaporator, absolute ethanol
|
Type
|
ADDITION
|
Details
|
was added periodically
|
Type
|
CUSTOM
|
Details
|
to aid in removal of water
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled through a Nester-Faust
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1C(CCCC1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |